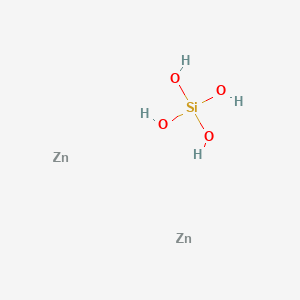
(Diethylphosphoryl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylphosphoryl)acetonitrile, also known as DEPAN, is an organophosphorus compound that has gained attention in the scientific community due to its unique properties and potential applications. DEPAN is a colorless liquid that is soluble in organic solvents and has a boiling point of 185°C.
Wissenschaftliche Forschungsanwendungen
(Diethylphosphoryl)acetonitrile has been used in various scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. (Diethylphosphoryl)acetonitrile can also be used as a precursor in the synthesis of phosphonate-based polymers and materials.
Wirkmechanismus
(Diethylphosphoryl)acetonitrile is an organophosphorus compound that acts as a cholinesterase inhibitor. It binds irreversibly to the active site of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and ultimately leading to neuromuscular paralysis.
Biochemische Und Physiologische Effekte
(Diethylphosphoryl)acetonitrile has been shown to have significant biochemical and physiological effects. In animal studies, (Diethylphosphoryl)acetonitrile exposure has been linked to inhibition of cholinesterase activity, oxidative stress, and neuroinflammation. It has also been shown to induce DNA damage and cell death in human cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
(Diethylphosphoryl)acetonitrile has several advantages for use in lab experiments. It is a stable and readily available reagent that can be easily synthesized. It is also highly reactive and can be used in a variety of reactions. However, (Diethylphosphoryl)acetonitrile is highly toxic and requires careful handling and disposal. It can also be difficult to purify and may require specialized equipment.
Zukünftige Richtungen
There are several future directions for research on (Diethylphosphoryl)acetonitrile. One area of interest is the development of (Diethylphosphoryl)acetonitrile-based materials and polymers for use in various applications. Another area of research is the exploration of (Diethylphosphoryl)acetonitrile as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to determine the long-term effects of (Diethylphosphoryl)acetonitrile exposure on human health and the environment.
Conclusion
(Diethylphosphoryl)acetonitrile is a unique organophosphorus compound that has gained attention in the scientific community due to its potential applications. It is commonly used as a reagent in the synthesis of organic compounds and can also be used as a precursor in the synthesis of materials. (Diethylphosphoryl)acetonitrile acts as a cholinesterase inhibitor and has significant biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations and requires careful handling. Future research on (Diethylphosphoryl)acetonitrile could lead to the development of new materials and therapeutic agents.
Synthesemethoden
(Diethylphosphoryl)acetonitrile can be synthesized through the reaction of diethylphosphoryl chloride with acetonitrile. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is then purified through distillation and recrystallization methods to obtain pure (Diethylphosphoryl)acetonitrile.
Eigenschaften
CAS-Nummer |
13298-29-8 |
|---|---|
Produktname |
(Diethylphosphoryl)acetonitrile |
Molekularformel |
C6H12NOP |
Molekulargewicht |
145.14 g/mol |
IUPAC-Name |
2-diethylphosphorylacetonitrile |
InChI |
InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3 |
InChI-Schlüssel |
LBBBOPDONYALJU-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)CC#N |
Kanonische SMILES |
CCP(=O)(CC)CC#N |
Synonyme |
(Diethyl-phosphinoyl)-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)





